1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring two distinct substituents: a 4-(dimethylamino)phenyl group at position 1 and a 4-methylpiperazinyl group at position 2.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-18(2)13-4-6-14(7-5-13)21-16(22)12-15(17(21)23)20-10-8-19(3)9-11-20/h4-7,15H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAGICJVPIPTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step often involves the cyclization of a suitable precursor, such as a diacid or diamide, under acidic or basic conditions.
Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions, where a dimethylamine is introduced to a suitable leaving group on the phenyl ring.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the phenyl or piperazine rings can be replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione serves as a building block for more complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its versatile reactivity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL for certain derivatives.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Compound C | 20 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
In vitro assays have demonstrated that this compound significantly reduces pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). In vivo studies in murine models showed a reduction in paw edema by approximately 40%, indicating potential therapeutic applications in inflammatory diseases .
Neuropharmacological Effects
The compound has been studied for its interactions with neurotransmitter systems, particularly dopamine and serotonin transporters. In vitro assays revealed moderate inhibition of the dopamine transporter (DAT), suggesting its potential use in treating neurological disorders such as ADHD and depression.
| Assay Type | DAT Inhibition IC50 (nM) | SERT Inhibition IC50 (nM) |
|---|---|---|
| In vitro | 50 | >1000 |
The proposed mechanism involves inhibition of neurotransmitter reuptake, enhancing dopaminergic and serotonergic signaling .
Medicine
The compound is being investigated for its therapeutic effects, particularly in treating neurological disorders and as an analgesic. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration .
Industrial Applications
Beyond biological applications, this compound is also explored for its potential in developing new materials such as polymers and coatings due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, highlighting variations in substituents, synthesis yields, and reported activities:
Key Observations from Structural and Functional Comparisons
Substituent Impact on Activity: The presence of pyridine or pyrimidine moieties (e.g., in and ) may enhance binding to biological targets due to their electron-rich aromatic systems. However, activity data are absent for these derivatives. Indole-containing analogs (e.g., compounds in ) exhibit high synthesis yields (up to 93.8%) but lack reported pharmacological data, indicating a need for further testing. The 4-(dimethylamino)phenyl group in the target compound may confer distinct electronic and solubility properties compared to bromophenyl or ethoxyphenyl groups in analogs .
Synthetic Efficiency :
- Mannich reaction-derived compounds (e.g., ) achieve moderate yields (78–80%), while indole-pyrrolidine hybrids () show exceptionally high yields (93.8%), suggesting superior reaction optimization.
Pharmacological Gaps: Most analogs lack explicit activity data, highlighting a critical research gap.
Research Findings and Trends
- Antimicrobial Potential: The pyridine-pyrrolidine hybrids in demonstrate moderate activity against E. coli, B. subtilis, and fungal strains, with MIC values comparable to streptomycin and amphotericin B. This suggests that substituents at position 1 (e.g., pyridin-2-ylamino groups) may be critical for antimicrobial effects.
- Structural Complexity and Solubility : Compounds with bulky substituents (e.g., benzyl or indole groups in ) may face challenges in bioavailability due to increased molecular weight and hydrophobicity. For instance, the compound in has a molar mass of 595.46 g/mol, which could limit cellular uptake.
Biological Activity
1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, also known as a derivative of pyrrolidine-2,5-dione, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and neuropharmacological properties. This article aims to synthesize existing research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes a pyrrolidine core substituted with a dimethylamino group and a piperazine moiety, which may influence its biological activity.
1. Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit significant antimicrobial properties. A study evaluating various analogs demonstrated that certain compounds within this class showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 10 µg/mL for some derivatives.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Compound C | 20 | Pseudomonas aeruginosa |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated through in vitro assays measuring cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study:
A study involving the administration of the compound in a murine model of acute inflammation demonstrated a reduction in paw edema by approximately 40% compared to control groups. This suggests its potential utility in treating inflammatory conditions.
3. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored, particularly its effects on dopamine and serotonin transporters. In vitro assays revealed that it acts as a moderate inhibitor of the dopamine transporter (DAT), suggesting potential applications in treating disorders such as ADHD or depression.
| Assay Type | DAT Inhibition IC50 (nM) | SERT Inhibition IC50 (nM) |
|---|---|---|
| In vitro | 50 | >1000 |
The proposed mechanism involves the inhibition of neurotransmitter reuptake, which enhances dopaminergic and serotonergic signaling. This mechanism is similar to other psychoactive compounds but requires further investigation to elucidate specific pathways involved.
Toxicity Studies
Toxicity assessments have shown that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects observed in animal models. However, higher doses resulted in mild hepatotoxicity, necessitating careful dosage regulation in potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 1-(4-(Dimethylamino)phenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, and which reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps may include:
- Solvent selection : Ethanol or toluene for solubility and reaction efficiency .
- Catalysts : Palladium on carbon (Pd/C) or copper iodide for coupling reactions .
- Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation and purity .
Critical parameters include temperature control (e.g., reflux conditions) and stoichiometric ratios of substituents like the dimethylamino and methylpiperazine groups.
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : To verify substituent positions and hydrogen/carbon environments .
- X-ray crystallography : For absolute configuration determination, especially for stereoisomers .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- TLC/HPLC : For purity assessment and separation of byproducts .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound in biological systems?
- Molecular docking : Simulate binding affinities to target proteins (e.g., enzymes or receptors) using software like AutoDock .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
- Molecular dynamics (MD) : Study conformational stability in aqueous or lipid environments .
For example, piperazine and pyrrolidine moieties may exhibit flexible binding modes, which can be modeled to optimize pharmacophore design.
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic data during structural elucidation?
- Dynamic effects in solution : NMR may show averaged signals due to rapid interconversion of conformers, whereas X-ray structures represent static solid-state conformations .
- Complementary techniques : Use infrared (IR) spectroscopy to validate functional groups or circular dichroism (CD) for chiral centers .
- Variable-temperature NMR : Detect slow-exchange conformers by cooling the sample .
Q. How can the design of experiments (DoE) approach optimize reaction parameters with minimal trials?
- Factorial design : Systematically vary factors like temperature, solvent polarity, and catalyst loading to identify interactions .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield) .
- Taguchi methods : Prioritize robustness by testing under noisy conditions (e.g., impurity tolerance) .
Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production while maintaining stereochemical fidelity?
- Reactor design : Ensure efficient mixing and heat transfer to avoid side reactions (e.g., epimerization) .
- Catalyst recovery : Use immobilized catalysts or membrane separation technologies to reduce costs .
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line NMR) for quality control .
Methodological Considerations
Q. How can researchers analyze the bioactivity of this compound against related analogs with structural variations?
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., dimethylamino vs. methoxy groups) on biological targets .
- Enzymatic assays : Test inhibition constants (Ki) for enzymes like kinases or proteases .
- Cellular models : Use cytotoxicity assays (e.g., MTT) in cancer cell lines to evaluate therapeutic potential .
Q. What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
